molecular formula C9H8F2O2 B1443498 (4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1270301-86-4

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No. B1443498
M. Wt: 186.15 g/mol
InChI Key: YIYJSJWWXNXVNN-QMMMGPOBSA-N
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Description

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is an organic compound. It is one of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The molecular formula of “(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” is C9H8F2O2 . The molecular weight is 186.16 . The IUPAC name is (4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol .


Physical And Chemical Properties Analysis

“(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol” appears as a powder . It should be stored at 4 °C .

Scientific Research Applications

Antioxidant Properties and Radical Scavenging

(4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, as a derivative of chromones, may exhibit significant antioxidant properties. Chromones are known for their ability to neutralize active oxygen and terminate free radical processes, which can delay or inhibit cellular impairment leading to various diseases. The structural features such as the double bond and carbonyl group in the chromone nucleus, along with specific hydroxyl groups, are crucial for their radical scavenging activity. This suggests that derivatives like (4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol could potentially have applications in preventing oxidative stress-related conditions (Yadav et al., 2014).

Anti-Cancer and Antitumor Activities

The benzopyran core structure, to which (4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol belongs, is often found in compounds with notable anti-cancer and antitumor properties. For instance, baicalein, a flavonoid with a similar benzopyran structure, has shown a variety of anti-cancer effects through its influence on cell proliferation, metastasis, apoptosis, and autophagy, particularly in hepatocellular carcinoma. This indicates the potential of benzopyran derivatives in the development of novel anticancer drugs (Bie et al., 2017).

Organic Electronics and OLEDs

Derivatives of benzopyran, such as (4S)-6,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-ol, might find applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). BODIPY-based materials, which share structural similarities with benzopyran derivatives, have been investigated for their potential as active materials in OLED devices due to their excellent luminescent properties. This suggests that benzopyran derivatives could also be explored for use in OLEDs and other optoelectronic applications (Squeo & Pasini, 2020).

properties

IUPAC Name

(4S)-6,8-difluoro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8,12H,1-2H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJSJWWXNXVNN-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
(4S)-6,8-difluoro-3,4-dihydro-2H-1-benzopyran-4-ol

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